1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Brand Name: Vulcanchem
CAS No.: 899911-30-9
VCID: VC4862255
InChI: InChI=1S/C23H24N2O3S/c1-27-18-12-11-17(15-19(18)28-2)21(26)25-22(29)20(16-9-5-3-6-10-16)24-23(25)13-7-4-8-14-23/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=CC=C4)OC
Molecular Formula: C23H24N2O3S
Molecular Weight: 408.52

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

CAS No.: 899911-30-9

Cat. No.: VC4862255

Molecular Formula: C23H24N2O3S

Molecular Weight: 408.52

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione - 899911-30-9

Specification

CAS No. 899911-30-9
Molecular Formula C23H24N2O3S
Molecular Weight 408.52
IUPAC Name (3,4-dimethoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone
Standard InChI InChI=1S/C23H24N2O3S/c1-27-18-12-11-17(15-19(18)28-2)21(26)25-22(29)20(16-9-5-3-6-10-16)24-23(25)13-7-4-8-14-23/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3
Standard InChI Key VZBCMEPYGBOLPL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=CC=C4)OC

Introduction

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro connection between two nitrogen-containing rings. The presence of a dimethoxybenzoyl group and a phenyl moiety contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic synthesis techniques. These methods often require careful selection of starting materials and conditions to achieve high purity and yield. Common synthetic routes may include reactions that form the diazaspiro framework, followed by the introduction of the dimethoxybenzoyl and phenyl groups.

Potential Applications

Diazaspiro compounds, including 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, are of interest in medicinal chemistry due to their diverse biological activities. These compounds may exhibit therapeutic effects by interacting with specific biological targets, such as enzymes or receptors, potentially leading to applications in areas like antimicrobial or anticancer therapy.

Research Findings

Research on diazaspiro compounds suggests that their unique structural features can enhance binding affinity to biological targets, which may contribute to their therapeutic potential. Studies involving similar compounds have shown promising results in various biological assays, indicating the potential for diazaspiro compounds to modulate biological pathways effectively.

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